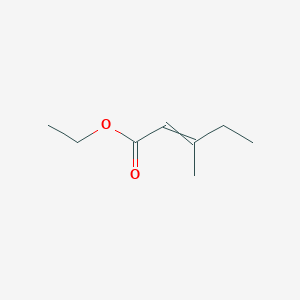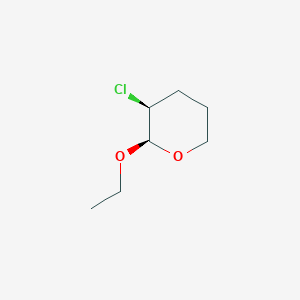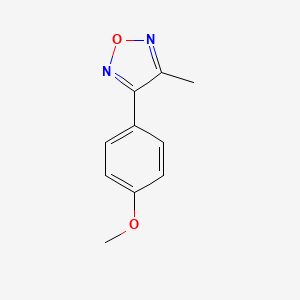
Hafnium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium and nickel form a binary alloy system that exhibits unique properties due to the combination of these two elements. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. The combination of hafnium and nickel results in an alloy with enhanced mechanical properties and high-temperature stability, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this method, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The process is carried out under a vacuum to minimize contamination from atmospheric gases. The hafnium powder is often pre-annealed and pressed to ensure uniformity and reduce impurities .
Industrial Production Methods
Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is melted in a vacuum induction furnace. This method ensures high purity and uniform distribution of hafnium in the nickel matrix. The resulting alloy is then cast into desired shapes and sizes for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy can react with halogens to form halides, such as hafnium tetrachloride (HfCl₄) and nickel chloride (NiCl₂) .
Common Reagents and Conditions
Oxidation: Hafnium-nickel alloys can oxidize in the presence of oxygen to form oxides such as hafnium dioxide (HfO₂) and nickel oxide (NiO).
Reduction: The alloy can be reduced using hydrogen gas to form metallic hafnium and nickel.
Substitution: Hafnium and nickel can undergo substitution reactions with other metals to form intermetallic compounds.
Major Products Formed
Oxides: HfO₂ and NiO
Halides: HfCl₄ and NiCl₂
Intermetallic Compounds: Various hafnium-nickel intermetallics.
Wissenschaftliche Forschungsanwendungen
Hafnium-nickel alloys have a wide range of scientific research applications due to their unique properties:
Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.
Biology: Investigated for potential use in biomedical implants and devices due to their biocompatibility and corrosion resistance.
Medicine: Explored for use in radiation therapy equipment due to hafnium’s ability to absorb neutrons.
Industry: Widely used in aerospace and nuclear industries for high-temperature and high-strength applications
Wirkmechanismus
The mechanism by which hafnium-nickel alloys exert their effects is primarily through their structural and chemical properties. Hafnium enhances the grain boundary structure of the alloy, suppressing grain-boundary sliding and slowing down crack growth. This results in increased plasticity and strength. Additionally, hafnium’s tendency to form carbides and its high oxidation resistance contribute to the alloy’s overall durability and performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel-Titanium (NiTi) Alloys: Known for their shape memory and superelastic properties, used in medical devices and actuators.
Nickel-Chromium (NiCr) Alloys: Known for their high-temperature resistance and used in heating elements and turbines.
Nickel-Cobalt (NiCo) Alloys: Known for their magnetic properties and used in electronic applications
Uniqueness of Hafnium-Nickel Alloys
Hafnium-nickel alloys are unique due to their combination of high melting point, corrosion resistance, and mechanical strength. The addition of hafnium significantly enhances the alloy’s performance in high-temperature and high-stress environments, making it superior to other nickel-based alloys in specific applications .
Eigenschaften
CAS-Nummer |
12315-72-9 |
|---|---|
Molekularformel |
Hf2Ni7 |
Molekulargewicht |
767.83 g/mol |
IUPAC-Name |
hafnium;nickel |
InChI |
InChI=1S/2Hf.7Ni |
InChI-Schlüssel |
PFEMZKBPHOOVKD-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Hf].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)

![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)







![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

